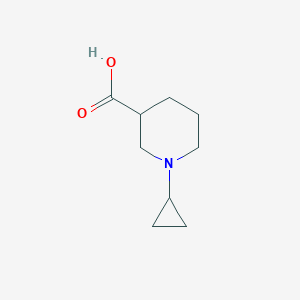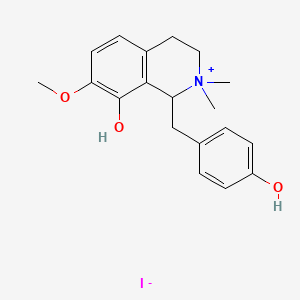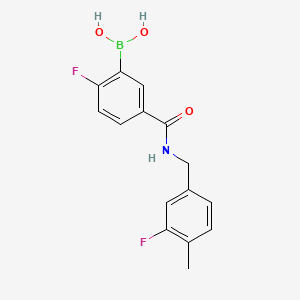
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative used primarily in laboratory research. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with 3-fluoro-4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The resulting intermediate is then treated with boronic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions often involve halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters
Reduction: Hydroxyl derivatives
Substitution: Various substituted aromatic compounds
科学的研究の応用
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the development of molecular probes and imaging agents.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the transfer of an aryl or vinyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual fluoro and methylbenzylcarbamoyl groups make it particularly useful in specialized synthetic applications.
特性
分子式 |
C15H14BF2NO3 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
[2-fluoro-5-[(3-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-10(6-14(9)18)8-19-15(20)11-4-5-13(17)12(7-11)16(21)22/h2-7,21-22H,8H2,1H3,(H,19,20) |
InChIキー |
LZBLIQJRKZLMQM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=C(C=C2)C)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


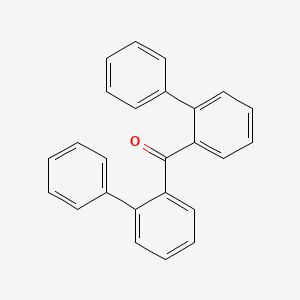
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)


![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
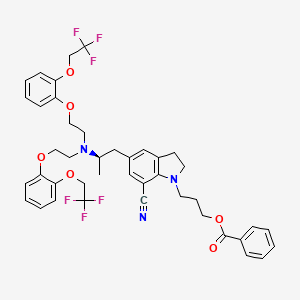

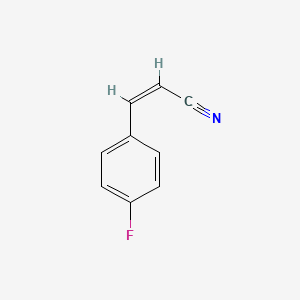
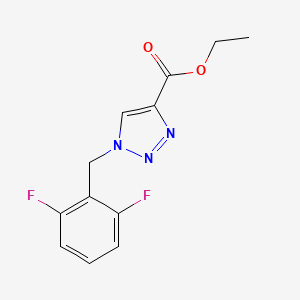
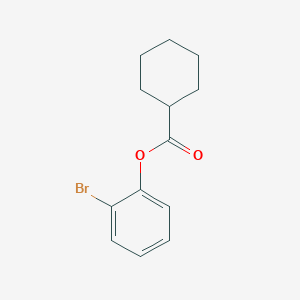
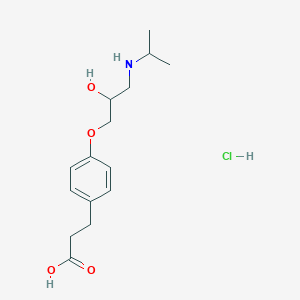
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
